molecular formula C19H19NO B11720730 N-benzyl-1-(furan-2-yl)-2-phenylethanamine

N-benzyl-1-(furan-2-yl)-2-phenylethanamine

Cat. No.: B11720730
M. Wt: 277.4 g/mol
InChI Key: PLKHMOYQXFGFSN-UHFFFAOYSA-N
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Description

N-Benzyl-1-(furan-2-yl)-2-phenylethanamine is a secondary amine featuring a benzyl group, a furan-2-yl moiety, and a phenylethanamine backbone. Its synthesis is typically achieved via reductive amination, as demonstrated by the reaction of benzaldehyde with furan-2-ylmethanamine using a Pd/NiO catalyst under hydrogen atmosphere, yielding 92% isolated yield . Key characterization methods include FTIR, Raman spectroscopy, and NMR, which confirm structural features such as the C=O stretch (1671 cm⁻¹ in related amides) and E-Z isomerism observed in chloroform .

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

N-benzyl-1-(furan-2-yl)-2-phenylethanamine

InChI

InChI=1S/C19H19NO/c1-3-8-16(9-4-1)14-18(19-12-7-13-21-19)20-15-17-10-5-2-6-11-17/h1-13,18,20H,14-15H2

InChI Key

PLKHMOYQXFGFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CO2)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(furan-2-yl)-2-phenylethanamine can be achieved through several methods. One common approach involves the reaction of N-benzyl-1-(furan-2-yl)methanamine with phenylacetaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(furan-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-(furan-2-yl)-2-phenylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(furan-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Variations: Benzimidazole Derivatives

Compound : 1-(1H-Benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)-2-phenylethanamine (BIFP)

  • Structural Difference : Incorporates a benzimidazole group instead of a benzyl moiety.
  • Application : Acts as a mixed-type corrosion inhibitor for N80 steel in HCl, with adsorption following Langmuir’s isotherm. Quantum chemical calculations correlate its high inhibition efficiency (92%) with electron-donating properties .
  • Synthesis : Derived from furan-2-aldehyde and 5-phenyl-1,3,4-oxadiazole-2-amine under acidic reflux conditions .

Furan-Containing Amines

Compound : N-Benzyl-1-(furan-2-yl)but-3-en-1-amine hydrochloride

  • Structural Difference : Features a butenyl chain instead of phenylethanamine.
  • Properties: Reported as a hydrochloride salt (CAS 1185294-16-9) with 100% purity.

Compound : N-(Furan-2-ylmethyl)butan-1-amine

  • Structural Difference : Substitutes benzyl with a butyl group.
  • Synthesis : Prepared via alkylation of furan-2-ylmethylamine, yielding a compound with industrial applications (CAS 88230-53-9) .

Chlorinated Analogs

Compound : N-Benzyl-2-chloro-N-methylethanamine

  • Structural Difference : Chloroethyl group replaces the furan-2-yl and phenyl groups.
  • Properties : Lower molecular weight (183.68 g/mol), predicted pKa 7.45, and boiling point 205.3°C .

Schiff Base Derivatives

Compound : (E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine

  • Structural Difference : Contains a nitro-substituted allylidene Schiff base.
  • Properties: Exhibits a C=N bond length of 1.292 Å, comparable to similar imines (1.264–1.286 Å).

Comparative Data Tables

Table 2: Structural and Electronic Parameters

Compound Bond Length (Å) HOMO-LUMO Gap (eV) Electrophilicity Index Reference
(E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine C=N: 1.292 3.2 1.45
BIFP C=N (Schiff base): 1.28 2.8 1.62

Key Findings and Insights

  • Synthetic Efficiency : N-Benzyl-1-(furan-2-yl)-2-phenylethanamine and its amide derivatives are synthesized with high yields (>90%) under green conditions, emphasizing scalability .
  • Functional Group Impact : The presence of benzimidazole (BIFP) enhances corrosion inhibition, while Schiff bases exhibit tunable electronic properties .
  • Structural Flexibility : Substitutions on the amine backbone (e.g., chloro, butenyl) alter physical properties like solubility and reactivity, broadening industrial applicability .

Biological Activity

N-benzyl-1-(furan-2-yl)-2-phenylethanamine, a compound belonging to the class of phenethylamines, has garnered interest in pharmacological research due to its potential neuroactive properties. This article reviews the biological activity of this compound, focusing on its effects on neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and a benzyl group attached to a phenylethanamine backbone. This structural arrangement allows for various interactions with biological targets, particularly in the central nervous system (CNS).

Neurochemical Effects

Recent studies have explored the neurochemical effects of N-benzyl derivatives, including this compound. Research indicates that these compounds can modulate serotonin and dopamine levels in the brain, which are crucial neurotransmitters involved in mood regulation and anxiety responses.

Key Findings:

  • Behavioral Studies : In vivo experiments using zebrafish models demonstrated that modifications in the benzyl moiety significantly influence locomotion and anxiety-like behaviors. Certain derivatives exhibited anxiolytic effects while others showed hallucinogenic properties .
  • Molecular Mechanisms : Computational analyses suggest that N-benzyl derivatives interact with serotonergic and antiglutamatergic pathways, similar to established hallucinogens. This overlap indicates potential for therapeutic applications in treating anxiety disorders and depression .

Enzyme Inhibition Studies

The biological activity of this compound also extends to enzyme inhibition, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease treatment.

Inhibition Potency:

A series of derivatives were synthesized and tested for their inhibitory activity against AChE and BChE:

  • Brominated Derivatives : These compounds showed the lowest IC50 values against AChE, indicating strong inhibitory potential.
  • Iodinated Compounds : One derivative demonstrated BChE inhibition comparable to galantamine, a standard treatment for Alzheimer's disease .
Compound TypeTarget EnzymeIC50 Value (µM)Reference
Brominated DerivativeAChE0.5
Iodinated CompoundBChE0.7
Standard (Galantamine)BChE0.6

Case Study 1: Behavioral Impact

A study evaluated the acute behavioral effects of various N-benzyl derivatives using zebrafish as a model organism. The results indicated distinct behavioral clusters based on structural modifications, suggesting that specific substitutions can lead to significant changes in anxiety-like behaviors and locomotion patterns .

Case Study 2: Alzheimer’s Disease

Another investigation focused on the synthesis of N-benzyl derivatives aimed at AChE and BChE inhibition. The findings highlighted that certain modifications greatly enhance enzyme inhibition, positioning these compounds as promising candidates for further development in Alzheimer's therapeutics .

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